7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a synthetic organic compound classified within the benzodiazepine family. This compound is notable for its structural complexity and potential pharmacological applications. It is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 5th position of the diazepine ring, along with a carbonyl group at the 2nd position. Its molecular formula is with a molecular weight of approximately 317.18 g/mol .
The synthesis of 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one involves several key steps:
Specific synthetic pathways may vary in literature but generally adhere to these foundational techniques .
The molecular structure of 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one can be represented using its SMILES notation: O=C1NC2=CC=C(Br)C=C2C(C3=CC=CC=C3)NC1. This notation reveals the compound's bicyclic structure comprising a fused benzene ring and a seven-membered diazepine ring .
The chemical reactivity of this compound primarily involves nucleophilic substitutions and cyclization reactions typical of benzodiazepines. Although specific reactions for this compound are not extensively documented, general reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with varied biological activities .
The infrared spectroscopy data indicates characteristic absorption bands that correspond to functional groups present in the molecule. For instance:
Nuclear Magnetic Resonance (NMR) spectra can provide insights into the hydrogen environments within the molecule .
7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one has potential applications in scientific research due to its pharmacological properties. Its anxiolytic and sedative effects make it a candidate for further studies in treating anxiety disorders and other related conditions. Additionally, its unique structural features may allow for further modifications to develop new therapeutic agents within the benzodiazepine class .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2